molecular formula C19H22N2O3 B240448 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide

Cat. No. B240448
M. Wt: 326.4 g/mol
InChI Key: MXOJFGRJKJFVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAB is a small molecule inhibitor that targets specific enzymes involved in cellular processes, making it a valuable tool for studying the mechanisms of biological systems.

Mechanism of Action

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide works by binding to the active site of ALDH, preventing the enzyme from catalyzing the oxidation of aldehydes. This leads to an accumulation of toxic aldehydes, which can induce cell death or sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to inhibit the differentiation of neural stem cells, leading to the maintenance of a stem cell phenotype.

Advantages and Limitations for Lab Experiments

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has several advantages as a tool for studying biological systems. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for ALDH. However, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide also has limitations, including potential off-target effects and the need for specialized equipment and expertise for synthesis.

Future Directions

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has significant potential for further research in various scientific fields. Some potential future directions include:
1. Further studies on the specific mechanisms of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in cancer cells and the development of new therapeutic strategies based on these mechanisms.
2. Investigation of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide as a tool for studying the role of ALDH in various biological systems.
3. Development of new synthetic methods for N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide that are more efficient and scalable.
4. Investigation of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
5. Exploration of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in other scientific fields, such as neuroscience and immunology.

Synthesis Methods

The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxybenzoyl chloride with 4-aminophenol to form 4-ethoxybenzamide. The second step involves the reaction of 4-ethoxybenzamide with N,N-dimethylglycine to form N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide.

Scientific Research Applications

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been extensively studied in various scientific fields, including cancer research, developmental biology, and stem cell research. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the oxidation of aldehydes, which has important implications in cancer research. Inhibition of ALDH activity by N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.

properties

Product Name

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-11-7-15(8-12-17)19(23)20-16-9-5-14(6-10-16)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23)

InChI Key

MXOJFGRJKJFVRV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.